molecular formula C17H18N2O4 B5813740 1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5813740
M. Wt: 314.34 g/mol
InChI Key: KEEJYVFXRMJVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound featuring a pyrrole and pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an amide intermediate, followed by cyclization to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance yield and purity. The process typically includes steps such as heating, solvent extraction, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2,5-Dioxo-1-pyrrolidinyl)-2,4,6-trimethylphenyl]dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[3-(2,5-dioxopyrrolidin-1-yl)-2,4,6-trimethylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-8-10(2)17(19-14(22)6-7-15(19)23)11(3)16(9)18-12(20)4-5-13(18)21/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEJYVFXRMJVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N2C(=O)CCC2=O)C)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.